4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide
Overview
Description
4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a morpholine ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-methoxy-2-methylbenzenesulfonyl chloride with 2-(2-phenylmorpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of more efficient catalysts and solvents can further enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide.
Reduction: Formation of 4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and single-molecule fluorescence probes
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2-methylbenzenesulfonamide: Lacks the morpholine ring, resulting in different chemical properties.
2-methyl-4-methoxybenzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring.
4-methoxy-2-methyl-N-phenylbenzenesulfonamide: Lacks the ethyl linkage to the morpholine ring
Uniqueness
4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both the morpholine ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-methoxy-2-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-16-14-18(25-2)8-9-20(16)27(23,24)21-10-11-22-12-13-26-19(15-22)17-6-4-3-5-7-17/h3-9,14,19,21H,10-13,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBXEQZXGWRNTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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